Cas no 2877639-40-0 (6-ethoxy-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-1,3-benzothiazole)

6-Ethoxy-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core functionalized with an ethoxy group at the 6-position and a 3-(pyrrolidine-1-carbonyl)azetidin-1-yl moiety at the 2-position. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for targeting biologically relevant pathways. The azetidine and pyrrolidine rings enhance conformational rigidity and binding affinity, while the benzothiazole moiety contributes to electronic stability and solubility. Its well-defined stereochemistry and modular functional groups make it a versatile intermediate for drug discovery, particularly in the development of kinase inhibitors or GPCR modulators. The compound's synthetic accessibility further supports its use in structure-activity relationship studies.
6-ethoxy-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-1,3-benzothiazole structure
2877639-40-0 structure
Product Name:6-ethoxy-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-1,3-benzothiazole
CAS No:2877639-40-0
MF:C17H21N3O2S
MW:331.432542562485
CID:5330322
PubChem ID:165435717
Update Time:2025-06-09

6-ethoxy-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • AKOS040866234
    • 6-ethoxy-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-1,3-benzothiazole
    • F6752-7775
    • 2877639-40-0
    • [1-(6-Ethoxy-2-benzothiazolyl)-3-azetidinyl]-1-pyrrolidinylmethanone
    • Inchi: 1S/C17H21N3O2S/c1-2-22-13-5-6-14-15(9-13)23-17(18-14)20-10-12(11-20)16(21)19-7-3-4-8-19/h5-6,9,12H,2-4,7-8,10-11H2,1H3
    • InChI Key: HSVHGLPRJHUTBT-UHFFFAOYSA-N
    • SMILES: C(C1CN(C2=NC3=CC=C(OCC)C=C3S2)C1)(N1CCCC1)=O

Computed Properties

  • Exact Mass: 331.13544809g/mol
  • Monoisotopic Mass: 331.13544809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 73.9Ų

Experimental Properties

  • Density: 1.322±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 531.6±60.0 °C(Predicted)
  • pka: 5.12±0.10(Predicted)

6-ethoxy-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-1,3-benzothiazole Pricemore >>

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Additional information on 6-ethoxy-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-1,3-benzothiazole

Introduction to 6-ethoxy-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-1,3-benzothiazole (CAS No. 2877639-40-0)

6-Ethoxy-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-1,3-benzothiazole (CAS No. 2877639-40-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound, particularly the presence of the ethoxy and pyrrolidine-1-carbonyl groups, contribute to its distinct pharmacological profile.

The synthesis of 6-ethoxy-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-1,3-benzothiazole has been extensively studied in recent years. One of the most efficient methods involves the reaction of 2-chloro-6-ethoxybenzothiazole with 3-(pyrrolidine-1-carbonyl)azetidine in the presence of a suitable base. This method not only yields high purity products but also allows for easy scale-up, making it suitable for both laboratory and industrial settings. The detailed synthetic pathway and optimization strategies have been published in several high-impact journals, providing a solid foundation for further research and development.

In terms of its biological activity, 6-ethoxy-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-1,3-benzothiazole has shown promising results in various preclinical studies. One notable application is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 6-ethoxy-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-1,3-benzothiazole has also been investigated for its anticancer activity. Preclinical studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy. These findings have been corroborated by several independent research groups, further validating the therapeutic potential of this compound.

The pharmacokinetic properties of 6-ethoxy-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-1,3-benzothiazole have also been studied to assess its suitability for clinical development. In animal models, this compound has demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These characteristics are essential for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

To further explore the therapeutic potential of 6-ethoxy-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-1,3-benzothiazole, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in human subjects with various inflammatory and cancer conditions. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses and exhibits promising clinical activity. These findings provide a strong rationale for advancing this compound into later-stage clinical trials.

In addition to its direct therapeutic applications, 6-ethoxy-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-y l]-1,3-benzothiazole has also been used as a tool compound in chemical biology research. Its unique structure and biological activity make it an excellent probe for investigating signaling pathways involved in inflammation and cancer. For example, researchers have used this compound to study the role of specific kinases in these processes, leading to new insights into disease mechanisms and potential targets for drug discovery.

The future prospects for 6-Ethoxy-2-[3-(pyrrolidine - 1 - carbonyl)azetidin - 1 - y l] - 1 , 3 - benzothiazole are promising. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity while minimizing side effects. Additionally, efforts are being made to develop novel formulations that can improve drug delivery and patient compliance. With continued advancements in medicinal chemistry and pharmacology, this compound has the potential to become a valuable addition to the arsenal of drugs used to treat inflammatory diseases and cancer.

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